1,5-Dinitro-3-azabicyclo[3.3.1]nonane
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Overview
Description
1,5-Dinitro-3-azabicyclo[3.3.1]nonane is a complex organic compound belonging to the azabicyclo family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two nitro groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dinitro-3-azabicyclo[3.3.1]nonane can be synthesized through a series of chemical reactions. One common method involves the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes with potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . Another approach is the Mannich condensation of 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one disodium salt with formaldehyde and primary amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,5-Dinitro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using hydrogenation with nickel catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Condensation: Mannich condensation reactions are commonly used to introduce additional substituents onto the bicyclic structure.
Common Reagents and Conditions
Reduction: Hydrogen gas and nickel catalysts are commonly used for the reduction of nitro groups.
Substitution: Various nucleophiles, such as amines and thiols, can be used under basic conditions.
Condensation: Formaldehyde and primary amines are typical reagents for Mannich condensation reactions.
Major Products
Scientific Research Applications
1,5-Dinitro-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dinitro-3-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its nitro and amine functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]nonane: A related compound with similar bicyclic structure but different functional groups.
9-Azabicyclo[3.3.1]nonane: Another derivative with variations in the substituents on the bicyclic framework.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: A compound with additional nitrogen atoms in the bicyclic structure.
Uniqueness
1,5-Dinitro-3-azabicyclo[3.3.1]nonane is unique due to its specific arrangement of nitro and amine groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
Properties
CAS No. |
488808-44-2 |
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Molecular Formula |
C8H13N3O4 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1,5-dinitro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H13N3O4/c12-10(13)7-2-1-3-8(4-7,11(14)15)6-9-5-7/h9H,1-6H2 |
InChI Key |
SFUFPVDSRHKJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(CNC2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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